5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole is a fascinating compound at the intersection of several important chemical families: imidazole, thiazole, and oxadiazole. These structures grant the compound unique physical and chemical properties, often harnessed in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole typically involves multi-step processes:
Formation of the Imidazole-Thiazole Intermediate: : Starting with an imidazole derivative, the intermediate is synthesized using thiazole as a reacting partner under conditions favoring the formation of the imidazole-thiazole bond.
Construction of the Oxadiazole Ring: : The intermediate is then subjected to conditions facilitating the cyclization to the 1,2,4-oxadiazole ring, often requiring a dehydrating agent to achieve the desired configuration.
Industrial Production Methods: The industrial production might optimize these synthetic routes further, employing continuous flow reactors and advanced catalysts to maximize yield and purity while reducing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole undergoes a variety of chemical reactions:
Oxidation: : Can be subjected to oxidative conditions, altering the electronic properties of the ring systems.
Reduction: : Reduction reactions may target specific functional groups within the molecule, affecting reactivity.
Substitution: : Nucleophilic or electrophilic substitutions can occur, particularly at positions on the rings where electron density is manipulated by neighboring groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Metal hydrides like sodium borohydride may be employed.
Substitution: : Halogenation agents and organometallic reagents are frequently used.
Major Products: The products of these reactions depend on the specific conditions and reagents, ranging from altered ring structures to more functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: : Utilized as a scaffold in the synthesis of more complex molecules, often serving as a key intermediate in the development of pharmaceuticals. Biology : Investigated for its biological activity, possibly as an antimicrobial or anticancer agent due to the presence of pharmacophoric groups. Medicine : Explored for potential therapeutic applications, benefiting from its unique structural features. Industry : Incorporated in materials science, contributing to the development of new materials with desirable physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can be highly variable:
Molecular Targets: : May interact with proteins, enzymes, or nucleic acids, depending on the functionalization.
Pathways Involved: : The pathways are specific to the target and application, ranging from enzymatic inhibition to receptor modulation.
Comparison with Similar Compounds
Unique Aspects: Compared to other compounds with similar structures, 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole stands out due to the combination of three heterocyclic systems which confer distinctive properties and reactivities.
Similar Compounds
Imidazole Derivatives: : Widely used in pharmaceuticals and agrochemicals.
Thiazole Compounds: : Known for their use in dyes and antibiotics.
Oxadiazoles: : Employed in the development of new materials and pharmaceuticals.
That’s a quick dive into the world of this compound! Curious to explore more on any specific aspect of this compound? Let’s delve deeper.
Properties
IUPAC Name |
5-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS/c1-5-12-8(15-14-5)7-3-16-9(13-7)6-2-10-4-11-6/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNXMNAHNYZZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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